molecular formula C7H8N4 B13838218 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine

Cat. No.: B13838218
M. Wt: 148.17 g/mol
InChI Key: ZCSUSPZTBMXRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by the presence of ethenyl groups at the 4 and 6 positions and an amine group at the 2 position. Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve cyanuric chloride in dichloromethane.
  • Add ethenylamine dropwise to the solution while maintaining the temperature at reflux.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine involves its interaction with cellular components. The ethenyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to molecular targets.

Molecular Targets and Pathways:

    Proteins: The compound can inhibit enzyme activity by binding to the active site.

    Nucleic Acids: It can intercalate into DNA, disrupting replication and transcription processes.

    Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane integrity and function.

Comparison with Similar Compounds

    2,4,6-Tris(ethenyl)-1,3,5-triazine: Similar structure but with an additional ethenyl group.

    4,6-Bis(1H-1,2,3-triazolyl)pyrimidine: Contains triazole rings instead of ethenyl groups.

    4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylate: Contains indole groups and a piperidine ring.

Uniqueness: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethenyl groups allows for versatile chemical modifications, while the amine group provides a site for further functionalization.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4,6-bis(ethenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H8N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H,1-2H2,(H2,8,9,10,11)

InChI Key

ZCSUSPZTBMXRPP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=NC(=N1)N)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.